

Spectroscopic Data for N-Boc-dolaproine-methyl ester: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-dolaproine-methyl*

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This technical guide addresses the available spectroscopic data for **N-Boc-dolaproine-methyl** ester, a key building block in the synthesis of dolastatin 10 and its analogues. While a complete, publicly available dataset specifically for the methyl ester of N-Boc-dolaproine (CAS 179039-97-5) is not readily found in the searched scientific literature and databases, this document provides relevant information on the closely related parent compound, N-Boc-dolaproine (CAS 120205-50-7), and outlines the standard experimental protocols for acquiring the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Overview of N-Boc-dolaproine and its Methyl Ester

N-Boc-dolaproine is a crucial chiral amino acid derivative used in the synthesis of potent anti-cancer agents. Its methyl ester, **N-Boc-dolaproine-methyl** ester, serves as an important intermediate in these synthetic pathways. The chemical structure of N-Boc-dolaproine is (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid[1][2][3][4]. The corresponding methyl ester would be methyl (2R,3R,2'S)-3-(N-tert-butoxycarbonyl-2'-pyrrolidinyl)-3-methoxy-2-methylpropanoate.

Spectroscopic Data

A comprehensive search of available scientific databases did not yield a complete set of experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data specifically for **N-Boc-**

dolaproine-methyl ester. However, data for the parent carboxylic acid and related compounds are available and can provide an indication of the expected spectral features.

NMR Spectroscopy Data

While specific data for the methyl ester is not available, the following table summarizes typical chemical shifts for related N-Boc protected amino acid and peptide methyl esters. These values can serve as a reference for the expected regions of signals for **N-Boc-dolaproine-methyl** ester.

Table 1: Representative ^1H and ^{13}C NMR Chemical Shifts for Related N-Boc Protected Methyl Esters

Functional Group	Representative ^1H NMR Chemical Shift (ppm)	Representative ^{13}C NMR Chemical Shift (ppm)
Boc (t-butyl)	~1.4	~80 (quaternary C), ~28 (methyl C)
Methyl Ester (CH_3)	~3.7	~52
Pyrrolidine Ring CH/CH_2	1.7 - 3.6	23 - 57
Methine (α - to carbonyl)	4.1 - 4.7	46 - 59
Methoxy (OCH_3)	~3.3 - 3.8	~50 - 60

Note: These are approximate values and can vary based on the solvent and specific molecular environment.

Mass Spectrometry Data

Specific mass spectrometry data for **N-Boc-dolaproine-methyl** ester is not available in the searched results. The expected molecular weight for the compound ($\text{C}_{15}\text{H}_{27}\text{NO}_5$) is 301.38 g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the following ions:

Table 2: Expected Mass Spectrometry Peaks for **N-Boc-dolaproine-methyl** ester

Ion	Expected m/z
[M+H] ⁺	302.19
[M+Na] ⁺	324.17
[M-Boc+H] ⁺	202.14

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for **N-Boc-dolaproine-methyl** ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the purified **N-Boc-dolaproine-methyl** ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 10-100 μM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).
- Ensure the sample is fully dissolved.

Data Acquisition (ESI-MS):

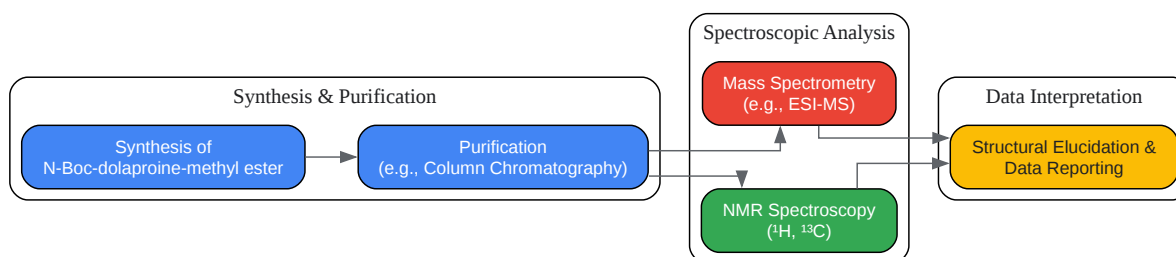
- Ionization Mode: Positive or negative, depending on the analyte. For this compound, positive mode is generally preferred.
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Set according to the instrument's specifications.
- Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
- Mass Range: Scan a range appropriate to detect the expected molecular ion and potential fragments (e.g., m/z 100-500).

Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, etc.).
- Analyze the isotopic pattern to confirm the elemental composition.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like **N-Boc-dolaproine-methyl** ester.



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Caption: Experimental workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Data for N-Boc-dolaproine-methyl ester: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11762180#spectroscopic-data-for-n-boc-dolaproine-methyl-nmr-ms]

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